molecular formula C8H20O10Rh2 B6354753 Acetic acid;rhodium;dihydrate CAS No. 917499-87-7

Acetic acid;rhodium;dihydrate

Cat. No.: B6354753
CAS No.: 917499-87-7
M. Wt: 482.05 g/mol
InChI Key: BWUYGTHHMMAUSW-UHFFFAOYSA-N
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Description

Acetic acid;rhodium;dihydrate is a coordination compound that combines acetic acid with rhodium in a dihydrate form. This compound is known for its unique catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis. The presence of rhodium, a transition metal, enhances the reactivity and selectivity of the compound, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;rhodium;dihydrate is typically synthesized by reacting hydrated rhodium(III) chloride with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as:

[ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + \text{CH}_3\text{COOH} \rightarrow \text{Rh}_2(\text{CH}_3\text{COO})_4 \cdot 2\text{H}_2\text{O} + \text{HCl} ]

The reaction is usually conducted at elevated temperatures to facilitate the formation of the rhodium acetate complex.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques, including crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;rhodium;dihydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.

    Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to various organic molecules.

    Substitution: The acetate groups in the compound can be replaced by other ligands, leading to the formation of new rhodium complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and organic peroxides. The reactions are typically carried out at moderate temperatures and pressures.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used. These reactions often require specific solvents and temperature control.

    Substitution: Ligand exchange reactions are facilitated by the presence of strong acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;rhodium;dihydrate has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cyclopropanation, hydrogenation, and hydroformylation reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and the development of new biochemical assays.

    Medicine: Research into its potential therapeutic applications includes its use in drug development and as a catalyst in the synthesis of pharmaceutical intermediates.

    Industry: In industrial settings, it is used in the production of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;rhodium;dihydrate involves the coordination of rhodium atoms with organic substrates. The rhodium centers facilitate various catalytic processes by providing a platform for the activation and transformation of chemical bonds. The molecular targets and pathways involved include:

    Activation of C-H Bonds: Rhodium centers can activate carbon-hydrogen bonds, making them more reactive towards other chemical species.

    Insertion Reactions: The compound can insert into carbon-carbon or carbon-heteroatom bonds, leading to the formation of new chemical structures.

    Redox Reactions: Rhodium can undergo oxidation and reduction, enabling it to participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) Acetate: Similar to rhodium acetate, copper(II) acetate is used as a catalyst in organic synthesis but is less reactive and selective.

    Chromium(II) Acetate: Another transition metal acetate with catalytic properties, but with different reactivity and applications.

    Palladium(II) Acetate: Widely used in cross-coupling reactions, palladium acetate shares some catalytic properties with rhodium acetate but is often preferred for different types of reactions.

Uniqueness

Acetic acid;rhodium;dihydrate is unique due to its high reactivity and selectivity in catalytic processes. The presence of rhodium, a precious metal, imparts superior catalytic properties compared to other transition metal acetates. Its ability to facilitate a wide range of chemical transformations makes it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

acetic acid;rhodium;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4O2.2H2O.2Rh/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);2*1H2;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUYGTHHMMAUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O10Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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